3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound with the molecular formula and a molecular weight of approximately 386.452 g/mol. This compound is notable for its potential applications in various scientific research fields, particularly in medicinal chemistry due to its structural features and biological activity. The purity of commercially available samples typically reaches around 95%.
This compound is cataloged under the CAS number 2176069-77-3 and is primarily sourced from chemical suppliers specializing in research-grade materials. It falls within the category of imidazolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The presence of morpholine and piperidine moieties suggests potential interactions with biological targets, making it a subject of interest in pharmacological research .
The synthesis of 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves several key steps, typically starting from commercially available precursors. The general synthetic route can be outlined as follows:
Technical details regarding specific reagents, solvents, and conditions (temperature, time) would depend on the exact synthetic pathway chosen by researchers.
The molecular structure of 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can be represented using various notations:
InChI=1S/C20H26N4O4/c1-21-18(25)14-24(20(21)27)17-6-8-23(9-7-17)19(26)15-2-4-16(5-3-15)22-10-12-28-13-11-22/h2-5,17H,6-14H2,1H3
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
These representations provide insights into the connectivity and arrangement of atoms within the molecule.
The chemical reactivity of 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can be explored through various types of reactions:
Each reaction type would require specific conditions such as solvent choice, temperature control, and reaction time to optimize yields .
The mechanism of action for 3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. The imidazolidine core may facilitate binding through hydrogen bonding or hydrophobic interactions due to its structural characteristics.
Research into similar compounds suggests that they may exhibit activity through modulation of neurotransmitter systems or inhibition of certain enzymatic pathways. Further studies are necessary to confirm these pathways specifically for this compound .
The physical properties include:
Chemical properties include:
Data on these properties can guide researchers in handling and applying this compound effectively in laboratory settings .
3-Methyl-1-(1-(4-morpholinobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has potential applications in:
The ongoing research into its structure-function relationships will likely uncover further applications in both academic and industrial settings .
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: